4-Ethoxy-3-isopropylbenzenesulfonyl chloride
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Overview
Description
4-Ethoxy-3-isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonyl chloride, featuring ethoxy and isopropyl substituents on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl2→4-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride (HCl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Scientific Research Applications
4-Ethoxy-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The sulfonyl chloride group is highly reactive due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the ethoxy and isopropyl substituents.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group.
4-Isopropylbenzenesulfonyl chloride: Lacks the ethoxy group.
Uniqueness
4-Ethoxy-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and isopropyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethoxy-3-propan-2-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCSRFPTTLHNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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